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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key

scientific data related to 4-Methyl-5-phenylisoxazole. While the isoxazole ring system has

been a subject of chemical exploration since the late 19th century, this document consolidates

available information on the specific 4-methyl-5-phenyl substituted isomer. This guide includes

historical context, detailed experimental protocols for synthesis based on established isoxazole

chemistry, tabulated quantitative data on related compounds, and visualizations of relevant

biological pathways. The content is intended to serve as a foundational resource for

researchers and professionals engaged in drug discovery and development involving isoxazole

scaffolds.

Introduction: The Isoxazole Core
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms, is a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to

engage in various biological interactions have led to its incorporation into numerous therapeutic

agents. The historical journey of isoxazoles began in the late 19th century, with significant

contributions from pioneers in organic chemistry.
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The recognition of the isoxazole ring's cyclic structure is credited to Ludwig Claisen in 1888,

through his work on 3-methyl-5-phenylisoxazole.[1] This was followed by the first successful

synthesis of the parent isoxazole ring by Dunstan and Dymond in 1891.[1] These foundational

discoveries paved the way for extensive research into the synthesis and application of a vast

array of isoxazole derivatives. While a specific date for the discovery of 4-Methyl-5-
phenylisoxazole is not prominently documented in seminal literature, its synthesis falls under

the general and well-established methods for creating substituted isoxazoles that emerged

from this early work.

Synthesis and Experimental Protocols
The synthesis of 4-Methyl-5-phenylisoxazole can be achieved through several established

methods for isoxazole ring formation. The most common and versatile of these is the [3+2]

cycloaddition reaction between a nitrile oxide and an alkyne.

General Synthesis Workflow
The logical flow for a common synthesis route is outlined below. This involves the generation of

a nitrile oxide from an aldoxime, which then reacts with a substituted alkyne in a cycloaddition

reaction to form the isoxazole ring.

Starting Materials

Synthesis Steps Product

Benzaldehyde

Benzaldoxime FormationHydroxylamine

1-Propyne

[3+2] CycloadditionNitrile Oxide Generation 4-Methyl-5-phenylisoxazole
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Caption: General workflow for the synthesis of 4-Methyl-5-phenylisoxazole.

Detailed Experimental Protocol: [3+2] Cycloaddition
This protocol is a representative method adapted from established procedures for the synthesis

of substituted isoxazoles.

Materials:

Benzaldehyde

Hydroxylamine hydrochloride

Sodium carbonate

1-Propyne (or suitable precursor)

N-Chlorosuccinimide (NCS) or similar oxidizing agent

Triethylamine

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

Preparation of Benzaldoxime:

Dissolve benzaldehyde (1 equivalent) in ethanol.

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium

carbonate (0.6 equivalents).

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

Upon completion, remove the ethanol under reduced pressure and extract the aqueous

layer with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield

benzaldoxime.
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In situ Generation of Benzonitrile Oxide and Cycloaddition:

Dissolve the benzaldoxime (1 equivalent) in an anhydrous solvent such as

dichloromethane.

Add N-Chlorosuccinimide (1.1 equivalents) portion-wise at 0°C.

After stirring for 30 minutes, add triethylamine (1.2 equivalents) dropwise to the reaction

mixture.

Introduce 1-propyne (1.5 equivalents) to the solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC.

Work-up and Purification:

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to obtain pure 4-Methyl-5-phenylisoxazole.

Characterization Data of a Related Compound
While specific spectral data for 4-Methyl-5-phenylisoxazole is not readily available in the

surveyed literature, the following data for the closely related 4-Allyl-3-methyl-5-phenylisoxazole

provides a reference for expected spectroscopic features.[2]
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Technique
Observed Data for 4-Allyl-3-methyl-5-

phenylisoxazole

¹H NMR (400 MHz, CDCl₃)

δ 7.65 (d, J = 7.8 Hz, 2H), 7.53 - 7.31 (m, 3H),

6.05 - 5.89 (m, 1H), 5.13 (d, J = 10.2 Hz, 1H),

5.01 (d, J = 17.2 Hz, 1H), 3.52 - 3.06 (m, 2H),

2.25 (s, 3H)

¹³C NMR (100 MHz, CDCl₃)
δ 165.4, 161.0, 134.4, 129.6, 128.8, 128.3,

126.8, 116.3, 110.9, 26.8, 10.1 ppm

IR (KBr, cm⁻¹) 3056, 2928, 1645, 1576, 1453, 1262, 754, 691

MS (EI) m/z 77, 105, 184, 199

HRMS-ESI (m/z)
[M+H]⁺: calcd for C₁₃H₁₄NO, 200.1070, found

200.1076

Biological Activity and Potential Applications
The isoxazole scaffold is a well-known pharmacophore, and many of its derivatives exhibit

significant biological activities. While specific quantitative data for 4-Methyl-5-phenylisoxazole
is limited in publicly accessible databases, the activities of structurally similar compounds

provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity: COX Inhibition
A prominent therapeutic application of diarylisoxazoles is in the management of inflammation

through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are responsible

for the conversion of arachidonic acid to prostaglandins, which are key mediators of

inflammation and pain.
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Caption: Potential inhibitory action on the COX pathway.

The following table summarizes the inhibitory concentrations (IC₅₀) of well-known

diarylisoxazole non-steroidal anti-inflammatory drugs (NSAIDs). This data suggests that

isoxazole derivatives can be potent and selective inhibitors of COX enzymes.
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Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Reference

Mofezolac 0.0079 >50 [3]

3-(5-chlorofuran-2-

yl)-5-methyl-4-

phenylisoxazole (P6)

19 >50 [3]

Antimicrobial and Antifungal Potential
Derivatives of the isoxazole ring system have also been investigated for their antimicrobial and

antifungal properties. Although specific data for 4-Methyl-5-phenylisoxazole is not available,

the table below presents Minimum Inhibitory Concentration (MIC) values for some benzoxazole

derivatives against various pathogens, illustrating the potential of this class of compounds.

Compound Microorganism MIC (µg/mL) Reference

5-methyl-2-(2,4-

disubstituted phenyl)

benzoxazole

derivative 4b

Staphylococcus

aureus
12.5 [4]

5-methyl-2-(2,4-

disubstituted phenyl)

benzoxazole

derivative 4c

Staphylococcus

aureus
12.5 [4]

6-methyl-2-(2,4-

disubstituted phenyl)

benzoxazole

derivative 5a

Pseudomonas

aeruginosa
25 [4]

5-methyl-2-(2,4-

disubstituted phenyl)

benzoxazole

derivative 4c

Candida albicans 12.5 [4]

Conclusion and Future Directions
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4-Methyl-5-phenylisoxazole, as a member of the broader isoxazole family, holds potential for

further investigation in medicinal chemistry. While its specific discovery and detailed biological

profile are not as extensively documented as some of its more complex analogues, the

foundational chemistry for its synthesis is well-established. The known anti-inflammatory and

antimicrobial activities of related isoxazole derivatives provide a strong rationale for the

continued exploration of 4-Methyl-5-phenylisoxazole and its potential applications in drug

development. Future research should focus on its definitive synthesis and characterization,

followed by systematic screening for biological activities, particularly as a COX inhibitor and an

antimicrobial agent. Such studies will help to fully elucidate the therapeutic potential of this core

isoxazole structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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